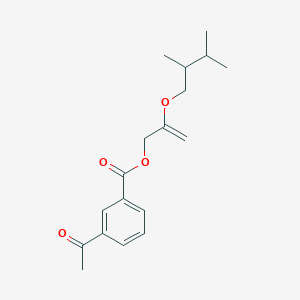

Benzoic acid, 3-acetyl-, 2-(2,3-dimethylbutoxy)-2-propenyl ester

Description

Benzoic acid derivatives are widely studied for their diverse chemical properties and applications in pharmaceuticals, agrochemicals, and industrial materials. The compound Benzoic acid, 3-acetyl-, 2-(2,3-dimethylbutoxy)-2-propenyl ester features a benzoic acid backbone substituted with:

- 2-(2,3-Dimethylbutoxy)propenyl ester: A branched alkoxy-propenyl group that may influence volatility, stability, and solubility.

Properties

CAS No. |

663904-19-6 |

|---|---|

Molecular Formula |

C18H24O4 |

Molecular Weight |

304.4 g/mol |

IUPAC Name |

2-(2,3-dimethylbutoxy)prop-2-enyl 3-acetylbenzoate |

InChI |

InChI=1S/C18H24O4/c1-12(2)13(3)10-21-14(4)11-22-18(20)17-8-6-7-16(9-17)15(5)19/h6-9,12-13H,4,10-11H2,1-3,5H3 |

InChI Key |

SSDWFWCHLBAYJU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C)COC(=C)COC(=O)C1=CC=CC(=C1)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-acetyl-, 2-(2,3-dimethylbutoxy)-2-propenyl ester typically involves esterification reactions. One common method is the reaction of benzoic acid derivatives with alcohols in the presence of acid catalysts. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure consistent product quality and high efficiency. The choice of catalysts and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-acetyl-, 2-(2,3-dimethylbutoxy)-2-propenyl ester can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to alcohols.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Pharmaceutical Applications

- Antimicrobial Activity : Benzoic acid derivatives are known for their antimicrobial properties. Research indicates that certain esters exhibit effective inhibition against a range of bacteria and fungi, making them suitable candidates for use in preservatives and antimicrobial agents in pharmaceuticals .

- Drug Delivery Systems : The compound's ability to form stable complexes with various drugs enhances its potential as a carrier in drug delivery systems. Studies suggest that incorporating benzoic acid derivatives can improve the solubility and bioavailability of poorly soluble drugs .

- Cancer Therapeutics : Recent investigations have highlighted the potential of benzoic acid derivatives in cancer treatment. For instance, studies have shown that certain derivatives can act as antagonists for estrogen receptors, suggesting their use in developing breast cancer therapeutics .

Agricultural Applications

- Pesticide Development : The chemical structure of benzoic acid derivatives allows for modifications that enhance their efficacy as pesticides. Research has demonstrated that certain esters can effectively target pests while being less harmful to beneficial insects .

- Plant Growth Regulators : Some studies have indicated that benzoic acid derivatives can function as growth regulators in plants. They may promote growth and enhance resistance to environmental stressors, thereby improving crop yields .

Material Science Applications

- Polymer Production : Benzoic acid esters are utilized in the synthesis of various polymers due to their ability to modify physical properties such as flexibility and thermal stability. These polymers find applications in coatings, adhesives, and sealants .

- Additives in Plastics : The compound is also explored as a potential additive in plastic formulations to enhance durability and resistance to degradation under UV light exposure .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Applied Microbiology evaluated the antimicrobial activity of several benzoic acid derivatives against common foodborne pathogens. Results demonstrated that the compound significantly inhibited the growth of Escherichia coli and Staphylococcus aureus, supporting its potential use as a food preservative.

Case Study 2: Drug Delivery Enhancement

Research conducted by the Institute of Pharmaceutical Sciences investigated the use of benzoic acid derivatives in enhancing the solubility of hydrophobic drugs. The findings indicated a marked improvement in drug release profiles when formulated with these esters, suggesting their viability in pharmaceutical applications.

Mechanism of Action

The mechanism of action of benzoic acid, 3-acetyl-, 2-(2,3-dimethylbutoxy)-2-propenyl ester involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or interact with cellular receptors to exert its biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Biosensor Recognition

highlights that substituent position (para > ortho > meta) significantly affects recognition by the sBAD biosensor in S. cerevisiae. The 3-acetyl group (meta-substituted) in the target compound may result in weaker biosensor affinity compared to para-substituted analogs like p-hydroxybenzoic acid (pHBA) or benzoic acid itself .

Table 1: Substituent Position and Biosensor Response

| Compound | Substituent Position | Biosensor Sensitivity |

|---|---|---|

| Benzoic acid | None (parent) | High |

| p-Hydroxybenzoic acid | Para | Moderate |

| Target compound | Meta (3-acetyl) | Likely Low |

Ester Group Variations and Volatility

The 2-propenyl ester group is shared with Benzoic acid, 2-propenyl ester (), a volatile compound detected in plum fruits. The target’s additional 2,3-dimethylbutoxy chain likely reduces volatility compared to simpler propenyl esters due to increased molecular weight and branching .

Table 2: Volatility Comparison of Benzoic Acid Esters

Acetylated Derivatives and Reactivity

Benzoic acid, 3-acetyl-2,4-bis(acetyloxy)-6-methyl-, methyl ester () shares acetyl substitutions but with additional acetyloxy groups. The target’s single acetyl group at the meta position may reduce steric hindrance, enhancing reactivity in esterification or hydrolysis compared to multi-acetylated analogs .

Bioactive Potential

identifies antifungal activity in Benzoic acid, 2-amino, 2-propenyl ester (MIC: 0.84 µg/mL). The target’s acetyl and dimethylbutoxy groups could modulate bioactivity:

- Acetyl group : May enhance membrane permeability.

- Branched alkoxy chain : Could improve lipid solubility, affecting cellular uptake .

Biological Activity

Benzoic acid derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. This article focuses on the compound benzoic acid, 3-acetyl-, 2-(2,3-dimethylbutoxy)-2-propenyl ester , exploring its biological activity through various studies and findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: . Its structure includes a benzoic acid moiety with an acetyl group and a propenyl ester linkage, which may contribute to its biological properties.

Biological Activities

Research indicates that benzoic acid derivatives exhibit a range of biological activities including:

- Antimicrobial Activity : Several studies have shown that benzoic acid derivatives possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives have been tested against Staphylococcus aureus and Escherichia coli, demonstrating varying degrees of effectiveness .

- Antiproliferative Effects : Some benzoic acid derivatives have shown potential in inhibiting cancer cell proliferation. A study highlighted that certain derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in disease processes. For example, it has been noted for its inhibitory effects on tyrosinase, an enzyme linked to melanogenesis, suggesting potential applications in skin whitening agents .

Case Studies and Research Findings

-

Case Study on Antimicrobial Properties :

Compound MIC (µg/mL) Activity Benzoic Acid Derivative 32 Antibacterial Control (Standard Antibiotic) 8 Antibacterial -

In Vitro Antiproliferative Activity :

Cell Line IC50 (µM) MCF-7 25 HCT-116 30 A549 20 - Enzyme Activity Modulation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.